molecular formula C9H3F7O3 B5121866 [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid

[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid

Cat. No. B5121866
M. Wt: 292.11 g/mol
InChI Key: AOAVEFSVSKMIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid, commonly known as TTPA, is a synthetic compound that is widely used in scientific research. It is a fluorinated derivative of phenoxyacetic acid and is known for its unique chemical properties and applications in various fields.

Mechanism of Action

The mechanism of action of TTPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes through the formation of a covalent bond with the enzyme's active site. TTPA has been shown to specifically inhibit the activity of peroxidases and lipoxygenases, which are enzymes involved in various physiological processes such as inflammation and lipid metabolism.
Biochemical and Physiological Effects:
TTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and is known to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. TTPA has also been shown to inhibit the activity of certain enzymes involved in inflammation and lipid metabolism, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TTPA in lab experiments is its unique chemical properties. TTPA is a fluorinated compound, which makes it highly stable and resistant to degradation. Additionally, TTPA is relatively easy to synthesize and purify, which makes it a cost-effective reagent for use in various experiments. However, one of the limitations of using TTPA is that its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of TTPA. One area of research is the development of TTPA derivatives with improved properties such as increased potency and selectivity. Additionally, TTPA is being studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of TTPA and its potential applications in the field of medicine.

Synthesis Methods

TTPA can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

TTPA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions and is also used as a standard compound for analytical purposes. TTPA is also used in the study of enzyme kinetics and is known to inhibit the activity of certain enzymes such as peroxidases and lipoxygenases. Additionally, TTPA has been shown to have antioxidant properties and is being studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O3/c10-4-3(9(14,15)16)5(11)7(13)8(6(4)12)19-1-2(17)18/h1H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAVEFSVSKMIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid

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